molecular formula C22H20N6O3S B2961511 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863452-90-8

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No. B2961511
CAS RN: 863452-90-8
M. Wt: 448.5
InChI Key: DMMHVRYXJPLKCH-UHFFFAOYSA-N
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Description

This compound is a derivative of triazolopyrimidine . It contains a benzyl group attached to the triazolopyrimidine ring, which is further linked to a benzoate ester via a thioacetamido group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones . The specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a benzyl group, a thioacetamido group, and a benzoate ester . The exact structure can be determined using techniques like NMR .

Scientific Research Applications

Neuroprotective Agent

Triazole-pyrimidine hybrids have been studied for their potential neuroprotective properties. These compounds can be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by restoring neuronal function and structure, thus preventing or slowing disease progression .

Anti-neuroinflammatory Agent

The same class of compounds has shown promise as anti-neuroinflammatory agents. They can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells, which are key players in the inflammatory response of the central nervous system .

Anticancer Activity

Triazole derivatives, including the compound , have been found to exhibit cytotoxic activity against various cancer cell lines. This makes them valuable for research into cancer treatments, particularly in identifying new therapeutic strategies .

Antimicrobial Activity

The triazole component of the compound has been associated with antimicrobial activity. This includes potential antibacterial and antifungal effects, which could be harnessed to develop new classes of antimicrobial agents, especially against multidrug-resistant pathogens .

Antioxidant Properties

Some triazole-pyrimidine hybrids have been evaluated for their antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress, which is a factor in many chronic diseases .

Pharmacological Research

The diverse biological activities of triazole-pyrimidine hybrids make them a subject of interest in pharmacological research. They are used to study various drug interactions, mechanisms of action, and the development of new drugs with improved efficacy and safety profiles .

Mechanism of Action

Target of Action

The primary targets of ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .

Mode of Action

Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interactions with atf4 and nf-kb proteins, as well as its ability to inhibit er stress and apoptosis .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future research directions could involve further investigation into the compound’s mechanism of action, its potential as a CDK2 inhibitor, and its cytotoxic activities against various cancer cell lines . Additionally, the synthesis process could be optimized, and the compound could be tested for other biological activities.

properties

IUPAC Name

ethyl 4-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-2-31-22(30)16-8-10-17(11-9-16)25-18(29)13-32-21-19-20(23-14-24-21)28(27-26-19)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHVRYXJPLKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

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